molecular formula C18H18FNO4S B3017514 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-11-5

methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate

Cat. No.: B3017514
CAS No.: 1327168-11-5
M. Wt: 363.4
InChI Key: LZJVKSIQDBJDLP-ATVHPVEESA-N
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Description

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate (CAS: 1327176-85-1) is a sulfonamide-substituted acrylate ester with the molecular formula C₂₀H₂₃NO₅S and a molecular weight of 389.47. It features a (4-ethylphenyl)sulfonyl group at the 2-position and a (4-fluorophenyl)amino group at the 3-position of the acrylate backbone. The compound is synthesized for research applications, with reported purity >90% .

Properties

IUPAC Name

methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c1-3-13-4-10-16(11-5-13)25(22,23)17(18(21)24-2)12-20-15-8-6-14(19)7-9-15/h4-12,20H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVKSIQDBJDLP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates. These products can be further utilized in various synthetic applications, including the development of pharmaceuticals and advanced materials .

Scientific Research Applications

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the acrylate moiety can participate in Michael addition reactions, which are important in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Groups

Methyl (2Z)-3-[(4-Chlorophenyl)amino]-2-[(4-Methoxyphenyl)sulfonyl]acrylate (CAS: 1327174-43-5)
  • Molecular Formula: C₁₇H₁₆ClNO₅S
  • Molecular Weight : 381.8
  • Key Differences: Replaces the 4-ethylphenylsulfonyl group with a 4-methoxyphenylsulfonyl group (electron-donating methoxy vs. electron-neutral ethyl). Substitutes the 4-fluorophenylamino group with a 4-chlorophenylamino group (chlorine’s stronger electron-withdrawing effect compared to fluorine).
  • Implications : The methoxy group may enhance solubility in polar solvents, while the chlorine atom could increase electrophilicity at the acrylate double bond .
Methyl (2Z)-2-[(4-Chlorophenyl)sulfonyl]-3-[(4-Methoxyphenyl)amino]acrylate (CAS: 1327195-77-6)
  • Molecular Formula: C₁₇H₁₆ClNO₅S
  • Molecular Weight : 381.8
  • Key Differences: Swaps the positions of the sulfonyl and amino substituents compared to the target compound. Uses a 4-chlorophenylsulfonyl group and 4-methoxyphenylamino group.
Methyl (2Z)-3-[(4-Ethoxyphenyl)amino]-2-[(4-Ethylphenyl)sulfonyl]acrylate (CAS: 1327176-85-1 Analog)
  • Molecular Formula: C₂₀H₂₃NO₅S
  • Molecular Weight : 389.5
  • Key Differences: Replaces the 4-fluorophenylamino group with a 4-ethoxyphenylamino group.
  • Implications : The ethoxy group’s bulkiness and stronger electron-donating nature may influence pharmacokinetic properties, such as metabolic stability .

Backbone and Functional Group Modifications

Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)amino]prop-2-enoate (CAS: Not Provided)
  • Molecular Formula: C₁₇H₁₃ClF₂NO₂
  • Key Differences: Uses an ethyl ester instead of methyl. Incorporates a 2,4-difluorophenylamino group and a 4-chlorophenyl substituent.
  • Implications : The ethyl ester may alter lipophilicity, while the difluorophenyl group could enhance binding affinity in biological targets .
Compound 7: Methyl (Z)-2-(2,5-Dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate
  • Synthesis Yield : 63.69% over two steps.
  • Key Differences: Replaces the sulfonyl group with a 2,5-dichloro-6-fluoronicotinoyl moiety. Introduces a methyl group on the 4-fluorophenylamino nitrogen.

Crystallographic and Conformational Comparisons

Methyl (Z)-2-[(4-Bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate
  • Crystal System : Triclinic, space group P1.
  • Dihedral Angle : 82.9° between aromatic rings.
  • Hydrogen Bonding : Stabilized by intramolecular C–H⋯O interactions forming an S(7) ring motif.
  • Implications : The rigid conformation and hydrogen-bonding networks may influence solid-state stability and solubility, a factor relevant to the target compound’s formulation .

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s synthesis route remains undescribed, whereas analogs like Compound 7 demonstrate efficient multi-step protocols .
  • Biological Data: No evidence provides bioactivity data for the target compound. Related acrylates with sulfonamide groups are often explored for agrochemical or medicinal applications .
  • Physicochemical Properties : Melting points, solubility, and stability data are lacking for most compounds, limiting comparative analyses.

Biological Activity

Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate, with a CAS number of 1327168-11-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves a multi-step process:

  • Formation of Sulfonamide : The reaction begins with 4-ethylbenzenesulfonyl chloride reacting with 4-fluoroaniline to form an intermediate sulfonamide.
  • Condensation with Methyl Acrylate : This intermediate is then condensed with methyl acrylate under basic conditions, often using triethylamine or sodium hydroxide as a base in solvents like dichloromethane or toluene.

This compound is characterized by the presence of both sulfonyl and acrylate functional groups, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of their activity. Furthermore, the acrylate moiety can participate in Michael addition reactions, which are crucial in various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to histone deacetylases (HDACs), which are important in cancer biology.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of histone acetylation levels.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, although detailed studies are still needed to confirm these effects.

Research Findings

Several studies have investigated the biological activity of related compounds and derivatives. Here are some key findings:

Study/CompoundBiological ActivityMethodologyFindings
Synthesis of Benzamide Derivatives HDAC InhibitionIn vitro assaysDemonstrated potent inhibitory activity against human class I HDAC isoforms.
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate AnticancerCell line studiesInduced G1 cell cycle arrest and apoptosis in SKM-1 cells.
General Sulfonamide Studies Enzyme InteractionVarious assaysSulfonamide derivatives often show significant enzyme inhibition and potential therapeutic effects.

Case Studies

  • Case Study on HDAC Inhibition : A recent study highlighted the effectiveness of similar sulfonamide compounds in inhibiting HDACs, leading to increased levels of acetylated histones in cancer cells. This suggests a potential pathway for therapeutic applications in oncology.
  • Antimicrobial Testing : Investigations into the antimicrobial properties of related compounds indicated a spectrum of activity against various bacterial strains, warranting further exploration into the efficacy of this compound.

Q & A

Q. What are the critical steps for synthesizing methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate with stereochemical control?

Stereochemical purity in acrylate derivatives requires careful selection of reaction conditions. For example, the use of base-mediated conjugate addition or sulfonylation under inert atmospheres (e.g., nitrogen) can minimize racemization. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediates are isolated before undesired side reactions occur. Purification via recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is essential to isolate the (Z)-isomer .

Q. How can X-ray crystallography validate the molecular geometry and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and non-covalent interactions. For instance, intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the (Z)-configuration, while π-π stacking (centroid distances ~3.98–4.00 Å) and intermolecular hydrogen bonds (e.g., R₂²(18) motifs) dictate crystal packing . Data collection using a Bruker APEXII CCD diffractometer with SADABS absorption correction and refinement to R-factors <0.05 ensures reliability .

Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups?

  • NMR : ¹H/¹³C NMR identifies sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), acrylate ester (δ ~3.7 ppm for OCH₃), and amino groups (δ ~5.5 ppm for NH).
  • IR : Stretching vibrations for sulfonyl (∼1350–1150 cm⁻¹), ester carbonyl (∼1720 cm⁻¹), and C=C (∼1630 cm⁻¹) confirm structural motifs.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack . Molecular dynamics simulations further assess solvent interactions and stability under varying pH .

Q. What experimental design strategies optimize yield in multi-step syntheses involving sulfonylation and amination?

A factorial Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry, catalyst loading). For instance, optimizing sulfonylation at 60–80°C with 1.2 equivalents of sulfonyl chloride maximizes conversion. Flow chemistry systems (e.g., microreactors) improve mixing and heat transfer, reducing side products in amination steps .

Q. How should researchers resolve contradictions in kinetic vs. thermodynamic product ratios during synthesis?

  • Kinetic control : Lower temperatures (0–25°C) favor faster-forming intermediates.
  • Thermodynamic control : Prolonged heating (reflux conditions) stabilizes the more stable isomer.
    For acrylates, monitoring reaction time and quenching intermediates at optimal points ensures desired product dominance .

Q. What protocols mitigate degradation during storage or handling of this hygroscopic compound?

  • Storage : Sealed containers with desiccants (e.g., silica gel) under argon.
  • Handling : Use gloveboxes for moisture-sensitive steps.
  • Stability assays : Accelerated aging studies (40°C/75% RH for 4 weeks) assess degradation pathways via HPLC-MS .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Systematic substitution of the 4-fluorophenyl or sulfonyl groups (e.g., replacing ethyl with bulkier substituents) modulates steric and electronic effects. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) identify key binding interactions .

Methodological Guidance

9. Addressing inconsistent NMR data in structural confirmation:

  • Deuterated solvent effects : Ensure complete dissolution in DMSO-d₆ or CDCl₃ to avoid signal splitting.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign protons/carbons unambiguously.
  • Paramagnetic relaxation agents : Add Cr(acac)₃ to suppress NOE effects in crowded spectra .

10. Validating purity for publication-ready data:

  • Elemental analysis : Match calculated vs. observed C, H, N, S values (±0.4%).
  • Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with hexane/isopropanol to confirm enantiomeric excess >98% .

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